2,4-dinitro-N-(1-phenylpropyl)benzamide
Description
2,4-Dinitro-N-(1-phenylpropyl)benzamide is a benzamide derivative featuring a 2,4-dinitro-substituted aromatic ring and an N-(1-phenylpropyl) side chain.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31g/mol |
IUPAC Name |
2,4-dinitro-N-(1-phenylpropyl)benzamide |
InChI |
InChI=1S/C16H15N3O5/c1-2-14(11-6-4-3-5-7-11)17-16(20)13-9-8-12(18(21)22)10-15(13)19(23)24/h3-10,14H,2H2,1H3,(H,17,20) |
InChI Key |
RVQQMVADDVGFHT-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Compound: N-(1-Phenylpropyl)Benzamide (CAS 2698-80-8)
- Structure : Lacks nitro groups on the benzamide ring.
- Properties : Molecular weight = 239.317 g/mol; higher lipophilicity due to the absence of polar nitro groups.
- Synthesis : Prepared via condensation of benzoyl chloride with 1-phenylpropylamine .
- Comparison : The addition of 2,4-dinitro groups increases molecular weight (~337.3 g/mol, estimated) and introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This may decrease solubility in polar solvents but enhance stability in acidic conditions .
2,4-Dichloro-N-(1-Phenylpropyl)Benzamide
- Structure : 2,4-dichloro substituents instead of nitro groups.
- Properties: Chlorine’s moderate electron-withdrawing effect (compared to nitro) results in less pronounced deshielding of aromatic protons in NMR.
- Biological Relevance : Chlorinated benzamides are often explored for antimicrobial activity, though nitro derivatives may exhibit distinct reactivity due to stronger electrophilic character .
N-(2,4-Dinitrophenyl)Benzamide Derivatives (e.g., Compound W1 in )
- Structure : Features a 2,4-dinitrophenyl group attached to the benzamide nitrogen.
- However, steric hindrance from the dinitrophenyl group may reduce conformational flexibility compared to the 1-phenylpropyl side chain in the target compound .
Spectroscopic Data
- FT-IR : Nitro groups in the target compound exhibit strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, absent in the parent compound .
- 1H NMR: Aromatic protons adjacent to nitro groups are deshielded, appearing downfield (δ ~8.5–9.0 ppm) compared to δ ~7.0–8.0 ppm in non-nitrated analogs .
Enzyme Inhibition Potential
Benzamide analogs with long acyl chains (e.g., 2-hexanoylamino derivatives in ) demonstrate inhibitory activity against PCAF histone acetyltransferase (HAT), with inhibition rates up to 79%. In contrast, nitro-substituted benzamides like the target compound may exhibit altered binding due to electronic effects, though direct data is lacking. Nitro groups could hinder hydrogen bonding with enzyme active sites, reducing efficacy compared to carboxy or acylated amino substituents .
Antimicrobial and Anticancer Activity
Compound W1 (), containing a benzimidazole-thioacetamido group, shows structural requirements for antimicrobial and anticancer activity.
Data Tables
Table 1: Comparative Properties of Benzamide Derivatives
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